molecular formula C7H12O2 B1296294 3,3-Dimethyl-tetrahydro-pyran-2-one CAS No. 4830-05-1

3,3-Dimethyl-tetrahydro-pyran-2-one

Cat. No. B1296294
Key on ui cas rn: 4830-05-1
M. Wt: 128.17 g/mol
InChI Key: CJNWCYZELLHABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851436

Procedure details

The 3-methyltetrahydro-2H-pyran-2-one from Example 4(a) (5.6 g, 49.0 mmol) was slowly added to a cold (-78° C.) THF solution (50 ml) of LDA (54 mmol) so that the internal temperature did not exceed -65° C. After stirring for an additional 30 minutes, the acetone/CO2 bath was replaced with a CH3CN/CO2 bath and CH3I (10.4 g, 73.5 mmol) was added at a rate sufficient to maintain the internal temperature at -45° C. After stirring at -45° C. for an additional hour the reaction was allowed to warm to -30° C. and quenched by the dropwise addition of 10% HCl (21 ml). The resulting mixture was poured into ether (300 ml) and the ether layer was washed with saturated brine (50 ml), saturated NaHCO3 solution (20 ml), saturated brine (2×25 ml), dried (MgSO4) and evaporated to provide a pale yellow oil. This oil was distilled to give the title compound as a colorless liquid. b.p.0.2 54° C. NMR (CDCl3) δ 4.34 (2 H, m), 1.89 (2 H, m), 1.75 (2 H, m), 1.30 (6H, s).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
54 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][O:4][C:3]1=[O:8].[Li+].[CH3:10]C([N-]C(C)C)C.CC(C)=O.C(=O)=O.CI>C1COCC1>[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][O:4][C:3]1=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1C(OCCC1)=O
Name
Quantity
54 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed -65° C
STIRRING
Type
STIRRING
Details
After stirring at -45° C. for an additional hour the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C.
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of 10% HCl (21 ml)
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into ether (300 ml)
WASH
Type
WASH
Details
the ether layer was washed with saturated brine (50 ml), saturated NaHCO3 solution (20 ml), saturated brine (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(OCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.